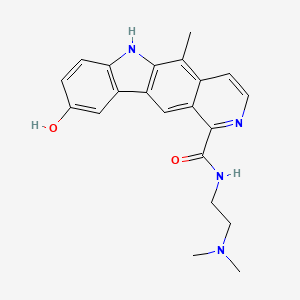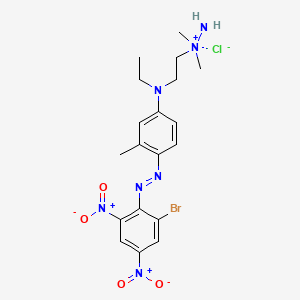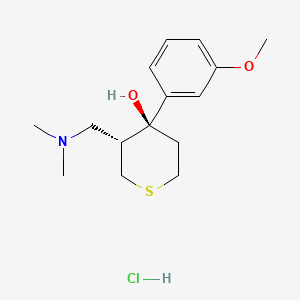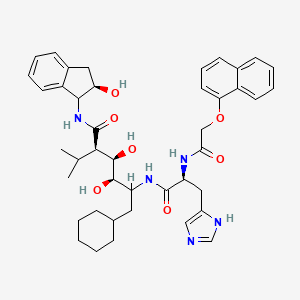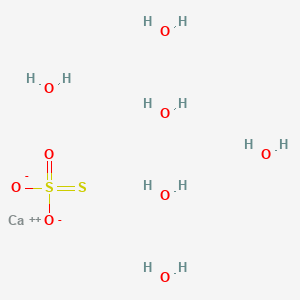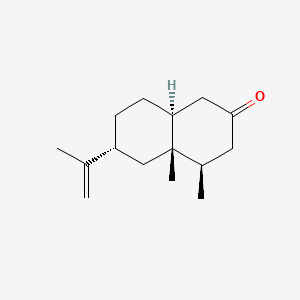
Dihydronootkatone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is an organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes a naphthalene backbone with various substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthalene ring system through cyclization of linear precursors.
Alkylation: Introduction of the dimethyl and prop-1-en-2-yl groups through alkylation reactions.
Hydrogenation: Saturation of double bonds in the naphthalene ring to form the octahydronaphthalene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to secondary alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Aplicaciones Científicas De Investigación
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one: Similar in structure but with different substituents.
Terpenoids: A large class of compounds with similar isoprene-based structures.
Uniqueness
4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets and pathways, making it valuable for various applications.
Propiedades
Número CAS |
20489-53-6 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1 |
Clave InChI |
NMALGKNZYKRHCE-CXTNEJHOSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C |
SMILES canónico |
CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C |
Densidad |
0.975-0.988 |
Descripción física |
Colourless liquid; Citrus like green aroma |
Solubilidad |
Soluble in ethers, fats; Very slightly soluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


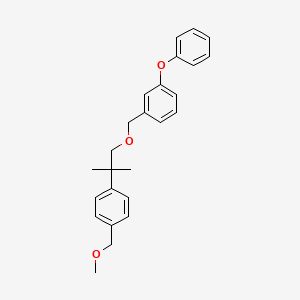

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
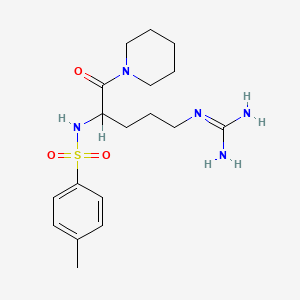
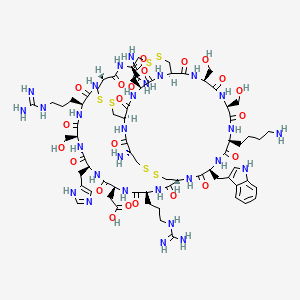
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

